An In-Depth Technical Guide to the Structural Elucidation of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
An In-Depth Technical Guide to the Structural Elucidation of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine. As a Senior Application Scientist, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a narrative grounded in practical experience, explaining the causal logic behind experimental choices and data interpretation. The protocols and analytical strategies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who require a robust methodology for the characterization of complex heterocyclic systems.
Introduction: The Significance of Pyrazolo[3,4-c]pyridines
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purine bases. This similarity allows for interaction with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Derivatives of this core structure have been investigated as inhibitors of crucial enzymes such as glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs), and as antagonists for various receptors.[1] The introduction of halogen atoms, such as chlorine and iodine, can significantly modulate the physicochemical properties and biological activity of these molecules, making compounds like 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine compelling targets for drug discovery programs.[2]
Accurate and unambiguous structural elucidation is the bedrock of any chemical research and development endeavor. It ensures the integrity of structure-activity relationship (SAR) studies, informs the design of next-generation analogs, and is a critical component of intellectual property and regulatory submissions. This guide will systematically detail the analytical workflow for confirming the structure of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, integrating data from multiple spectroscopic techniques.
Proposed Synthetic Pathway
Experimental Protocol: Synthesis of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
Step 1: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine
A synthetic method for this precursor has been described and can be adapted.[1]
Step 2: Iodination of 7-Chloro-1H-pyrazolo[3,4-c]pyridine
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To a solution of 7-Chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium hydroxide (KOH) (4.0 eq).
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Stir the mixture at room temperature to facilitate the deprotonation of the pyrazole nitrogen.
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Add iodine (I₂) (2.5 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine.
This protocol is adapted from a similar synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine and may require optimization.[3]
Spectroscopic Characterization and Data Interpretation
The cornerstone of structural elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. For 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (C₆H₃ClIN₃, Molecular Weight: 279.47 g/mol ), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential.[2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the target compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are necessary for unambiguous assignment.
The ¹H NMR spectrum of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is expected to be relatively simple, exhibiting signals for the two aromatic protons on the pyridine ring and a broad signal for the N-H proton of the pyrazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the aromatic ring currents. Based on data from the closely related constitutional isomer, 3-iodo-1H-pyrazolo[3,4-b]pyridine, the following predictions can be made.[3][5]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 - 14.5 | broad singlet | 1H | N1-H | The N-H proton of the pyrazole ring is expected to be significantly deshielded and will likely appear as a broad signal due to quadrupole broadening from the adjacent nitrogen and potential intermolecular exchange. |
| ~8.5 - 8.7 | doublet | 1H | H-4 | The proton at position 4 is expected to be a doublet due to coupling with the proton at position 6. Its downfield shift is attributed to its proximity to the electronegative nitrogen atom of the pyridine ring. |
| ~7.4 - 7.6 | doublet | 1H | H-6 | The proton at position 6 will also appear as a doublet, coupled to the proton at position 4. It is expected to be upfield relative to H-4. |
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the bicyclic system.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 155 | C7a | This quaternary carbon is adjacent to the pyridine nitrogen and the pyrazole ring, leading to a downfield shift. |
| ~145 - 150 | C7 | The carbon bearing the chlorine atom is expected to be significantly deshielded. |
| ~140 - 145 | C4 | This methine carbon is part of the pyridine ring and is deshielded by the adjacent nitrogen. |
| ~120 - 125 | C3a | This is a quaternary carbon at the fusion of the two rings. |
| ~115 - 120 | C6 | This methine carbon is part of the pyridine ring. |
| ~80 - 85 | C3 | The carbon bearing the iodine atom will experience a significant upfield shift due to the "heavy atom effect". This is a key diagnostic signal. |
Two-dimensional NMR experiments are crucial for confirming the connectivity of the molecule and unambiguously assigning the ¹H and ¹³C signals.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate the signals of directly bonded protons and carbons, confirming the assignments of C4-H4 and C6-H6.
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HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range (2-3 bond) correlations. Key expected correlations include:
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The N1-H proton showing correlations to C3, C3a, and C7a.
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The H4 proton showing correlations to C3a, C6, and C7a.
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The H6 proton showing correlations to C4 and C7a.
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COSY (Correlation Spectroscopy): This experiment will show the coupling between the H4 and H6 protons, confirming their ortho-relationship on the pyridine ring.
// HMBC Correlations "N1-H" -> C3 [label="HMBC", color="#34A853", style=dashed]; "N1-H" -> C3a [label="HMBC", color="#34A853", style=dashed]; "N1-H" -> C7a [label="HMBC", color="#34A853", style=dashed]; "H-4" -> C3a [label="HMBC", color="#34A853", style=dashed]; "H-4" -> C6 [label="HMBC", color="#34A853", style=dashed]; "H-4" -> C7a [label="HMBC", color="#34A853", style=dashed]; "H-6" -> C4 [label="HMBC", color="#34A853", style=dashed]; "H-6" -> C7a [label="HMBC", color="#34A853", style=dashed];
// COSY Correlation "H-4" -> "H-6" [label="COSY", color="#FBBC05", style=bold, dir=both]; }
Caption: Key 2D NMR correlations for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For halogenated compounds, the isotopic distribution is a key diagnostic feature.
HRMS will provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula.
| Ion | Calculated m/z |
| [M+H]⁺ (for C₆H₄ClIN₃) | 279.9133 |
The presence of chlorine and iodine will result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), leading to a significant M+2 peak with an intensity of approximately one-third of the M peak. Iodine is monoisotopic (¹²⁷I).
The fragmentation of pyrazolo[3,4-c]pyridines in the mass spectrometer is expected to involve characteristic losses.
Caption: Predicted mass spectrometry fragmentation pathway.
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Loss of Iodine: A common fragmentation pathway for iodo-substituted heterocycles is the loss of an iodine radical (I•), which would result in a fragment ion at m/z 151/153.
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Loss of Chlorine: Loss of a chlorine radical (Cl•) would lead to a fragment at m/z 243.
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Loss of HCN: Heterocyclic aromatic systems often undergo fragmentation with the loss of a neutral molecule of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 251/253.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3400 | N-H stretch | Pyrazole N-H |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 1600 - 1650 | C=N stretch | Pyridine and Pyrazole rings |
| 1450 - 1550 | C=C stretch | Aromatic ring stretching |
| 1000 - 1100 | C-Cl stretch | Aryl-Chloride |
| ~500 - 600 | C-I stretch | Aryl-Iodide |
The broadness of the N-H stretching band can be indicative of hydrogen bonding in the solid state.
Integrated Structural Elucidation Workflow
A robust structural elucidation relies on the convergence of data from all analytical techniques.
Caption: Integrated workflow for structural elucidation.
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Molecular Formula Confirmation: High-resolution mass spectrometry will confirm the elemental composition of the synthesized compound. The characteristic isotopic pattern will provide evidence for the presence of one chlorine atom.
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Functional Group Identification: IR spectroscopy will confirm the presence of the N-H group of the pyrazole ring and the aromatic C-H bonds, as well as indicating the presence of the C-Cl and C-I bonds.
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Core Structure and Connectivity: ¹H and ¹³C NMR will establish the number of different proton and carbon environments. The key to confirming the connectivity lies in the 2D NMR data. The COSY spectrum will establish the relationship between the two pyridine protons, while the HMBC spectrum will provide the crucial long-range correlations that piece together the entire bicyclic framework and confirm the positions of the chloro and iodo substituents. The upfield shift of the carbon attached to the iodine atom is a particularly strong piece of evidence for its location at the C3 position.
Conclusion
The structural elucidation of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine requires a multi-faceted analytical approach. By integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments, an unambiguous structural assignment can be achieved with a high degree of confidence. The predictive models for the spectroscopic data presented in this guide, based on sound chemical principles and data from closely related analogs, provide a robust framework for researchers working on the synthesis and characterization of novel pyrazolopyridine derivatives. This systematic approach ensures the scientific integrity of the data and provides a solid foundation for further drug discovery and development efforts.
References
-
Ye, W., et al. (2009). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1673. [Link]
-
Huang, W., et al. (2013). Crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1033. [Link]
-
PubChem. (n.d.). 7-chloro-3-iodo-1H-pyrazolo(3,4-c)pyridine. Retrieved from [Link]
-
Liu, X., et al. (2007). Structure Elucidation of a Pyrazolo[2][6]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117-1124. [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(52), 36235-36240. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 7-Chloro-3-iodo-1h-pyrazolo[3,4-c]pyridine [synhet.com]
- 3. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Chloro-3-iodo-1H-pyrazolo 3,4-c pyridine AldrichCPR 1268521-18-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
